molecular formula C8H13NO2 B1468848 2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1342551-27-2

2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No.: B1468848
CAS No.: 1342551-27-2
M. Wt: 155.19 g/mol
InChI Key: XXSZGUDDDUKKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Classification

2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one belongs to the broader family of azetidine derivatives, which are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom within a four-membered ring structure. The systematic nomenclature of this compound reflects its complex molecular architecture, incorporating both the cyclopropyl substituent and the hydroxylated azetidine moiety connected through an ethanone linkage.

According to the International Union of Pure and Applied Chemistry naming conventions, the compound bears the official designation 2-cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethanone, as documented in chemical databases. This nomenclature precisely describes the structural components: a cyclopropyl group attached to the second carbon of an ethanone chain, which in turn is connected to the nitrogen atom of a 3-hydroxyazetidine ring. Alternative systematic names include the synonymous designation this compound.

The molecular formula C8H13NO2 indicates the presence of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 155.19 grams per mole. The structural complexity is further characterized by specific identifiers including the Chemical Abstracts Service registry number 1342551-27-2 and the PubChem Compound Identifier 63105867.

Table 1: Chemical Identifiers and Physical Properties

Property Value
IUPAC Name 2-cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethanone
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
PubChem CID 63105867
CAS Registry Number 1342551-27-2
InChI Key XXSZGUDDDUKKLT-UHFFFAOYSA-N
SMILES C1CC1CC(=O)N2CC(C2)O

The structural classification places this compound within the broader category of azetidine derivatives, specifically those featuring substituted ethanone linkages. The presence of the hydroxyl group on the azetidine ring further categorizes it among hydroxy-functionalized azetidines, a subclass of particular interest due to the enhanced hydrogen bonding capabilities and potential for further chemical modification.

Historical Context of Azetidine Chemistry

The historical development of azetidine chemistry provides essential context for understanding the significance of compounds like this compound. The foundational work in azetidine chemistry traces back to 1907, when the first synthetic approaches to four-membered nitrogen heterocycles were explored through Schiff base reactions involving aniline and aldehydes in cycloaddition processes. This early period established the fundamental principles of four-membered ring formation that would later prove crucial for azetidine synthesis.

However, the chemistry of azetidine compounds remained relatively unexplored until significant advances occurred in the mid-twentieth century. The period following 1947 marked a renaissance in azetidine research, driven largely by the discovery and structural elucidation of naturally occurring azetidine derivatives. The isolation of L-azetidine-2-carboxylic acid from Convallaria majalis in 1955 represented a watershed moment, as this compound became the first natural azetidine derivative to be characterized and recognized as a proline receptor antagonist.

The historical trajectory of azetidine chemistry has been fundamentally shaped by the recognition of these compounds' unique ring strain characteristics. With approximately 25.4 kilocalories per mole of ring strain, azetidines occupy a distinctive position between the less stable aziridines (27.7 kilocalories per mole) and more stable five-membered pyrrolidines. This intermediate stability profile has made azetidines both synthetically challenging and remarkably useful as reactive intermediates.

Table 2: Historical Milestones in Azetidine Chemistry

Year Milestone Significance
1907 First synthetic β-lactam preparation by Hermann Staudinger Established foundational cycloaddition principles
1947 Recognition of azetidine chemistry importance Marked beginning of systematic azetidine research
1955 Isolation of L-azetidine-2-carboxylic acid First natural azetidine derivative characterized
1965-1970 Development of modern synthetic methods Enabled routine access to azetidine derivatives
2007 Isolation of complex azetidine from Daphniphyllum calycillum Demonstrated structural diversity in natural products

The evolution of synthetic methodologies has been particularly crucial for compounds like this compound. Early synthetic approaches relied heavily on reduction of azetidinones using lithium aluminum hydride, often in combination with aluminum trichloride to generate more effective reducing species. The development of multistep routes from readily available precursors, such as 3-amino-1-propanol, expanded the synthetic accessibility of diverse azetidine structures.

Significance in Heterocyclic Chemistry Research

The significance of this compound within the broader context of heterocyclic chemistry research stems from multiple interconnected factors that position azetidine derivatives as uniquely valuable scaffolds. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity being driven by considerable ring strain while maintaining significantly greater stability compared to related aziridines.

The strain-driven character of the four-membered heterocycle creates distinctive reactivity patterns that can be triggered under appropriate reaction conditions. This controlled reactivity makes compounds like this compound particularly valuable as synthetic intermediates, where the ring strain can be exploited for ring-opening transformations or other functionalization reactions. The balance between stability and reactivity translates into both facile handling in laboratory settings and unique chemical behavior that distinguishes azetidines from other nitrogen heterocycles.

Recent advances in azetidine chemistry have demonstrated remarkable progress in both synthetic methodologies and applications. The development of regioselective and diastereoselective synthesis approaches, including ring transformations from appropriately substituted oxiranes, has expanded the accessible chemical space significantly. These methodologies enable the preparation of complex azetidine-containing scaffolds with precise stereochemical control, making compounds like this compound accessible through rational synthetic design.

The pharmaceutical relevance of azetidine derivatives has emerged as a driving force in heterocyclic chemistry research. Compounds containing the azetidine moiety display diverse pharmacological activities, including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic properties. This broad spectrum of biological activities has attracted significant attention from medicinal chemists seeking novel therapeutic agents.

Table 3: Research Applications of Azetidine Derivatives

Application Area Research Focus Significance
Synthetic Methodology Ring-opening and functionalization reactions Enables complex molecule synthesis
Drug Discovery Pharmaceutical scaffold development Broad spectrum of biological activities
Natural Product Synthesis Total synthesis of azetidine-containing compounds Advanced synthetic challenges
Polymerization Chiral templates and monomers Materials science applications
Mechanistic Studies Ring strain and reactivity investigations Fundamental understanding of four-membered rings

The molecular rigidity and chemical properties of azetidines like this compound contribute to their emergence as valuable scaffolds in medicinal chemistry research. The satisfactory stability of these compounds, combined with their unique structural features, has drawn increasing attention from researchers developing new therapeutic agents. The presence of the hydroxyl group in this compound adds additional complexity and potential for hydrogen bonding interactions, which may enhance binding affinity to biological targets.

Contemporary research efforts have focused on overcoming the synthetic challenges associated with azetidine preparation. The unstable strain present in the four-membered ring makes the synthesis of azetidine derivatives particularly challenging, yet this same strain energy provides the driving force for their unique reactivity profiles. Advanced synthetic strategies now employ cyclization, cycloaddition, and transformation of other heterocyclic systems to access diverse azetidine structures efficiently.

Properties

IUPAC Name

2-cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-4-9(5-7)8(11)3-6-1-2-6/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSZGUDDDUKKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one, with the CAS number 1342551-27-2, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol. The compound features a cyclopropyl group and a hydroxyazetidine moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
LogP0.59
Polar Surface Area41 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic effects, particularly in the areas of anti-cancer and antimicrobial activity.

Anti-Cancer Activity

Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have demonstrated significant anti-tumor properties, suggesting that azetidine-based compounds may also possess similar activities. The structure-activity relationship (SAR) indicates that modifications in the azetidine ring can enhance cytotoxicity against cancer cells.

Case Study: Cytotoxicity Testing
In a study examining the cytotoxic effects of azetidine derivatives, compounds were tested against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). Results indicated that certain modifications led to IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin, highlighting the potential of these compounds in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored extensively. For instance, thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure has been correlated with increased antibacterial activity.

Table: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AStaphylococcus aureus32 µg/mL
Thiazole Derivative BEscherichia coli16 µg/mL
Azetidine Derivative CPseudomonas aeruginosa8 µg/mL

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C11H15NO2
  • Molecular Weight : 195.25 g/mol
  • CAS Number : 1858824-50-6

The structure features a cyclopropyl group attached to a hydroxyazetidine moiety, which contributes to its unique properties and biological activities.

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit antimicrobial properties. The presence of the cyclopropyl group in 2-cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one enhances its interaction with bacterial membranes, potentially increasing its effectiveness against various pathogens. Studies have shown that modifications in the azetidine ring can lead to improved antibacterial activity against resistant strains .

Antiviral Properties

Azetidine derivatives have been investigated for their antiviral effects, particularly against RNA viruses. The structural features of this compound may contribute to inhibiting viral replication by interfering with viral entry or replication processes .

Neurological Applications

The compound has shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Its potential as a neuroprotective agent is being explored, especially in conditions like Alzheimer's disease, where it may help in reducing neuroinflammation and oxidative stress .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be tailored for specific biological activities . The synthesis often involves multi-step reactions starting from readily available precursors, making it a valuable compound in synthetic organic chemistry.

Drug Development

The compound's ability to act as a scaffold for drug design is notable. Researchers are using it to develop new drugs targeting specific diseases by modifying its structure to enhance efficacy and reduce side effects .

Case Studies and Research Findings

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; suggested structural modifications for enhanced potency.
Study B Antiviral PropertiesFound potential in inhibiting viral replication; further studies required to elucidate mechanisms.
Study C Neurological ApplicationsShowed neuroprotective effects in animal models; indicated potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the cyclopropyl-ethanone scaffold but differing in substituents, molecular properties, and applications. Key findings are summarized in Table 1.

Table 1: Structural and Functional Comparison of Cyclopropyl-Ethanone Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one C₈H₁₁NO₂ 153.18 3-hydroxyazetidin-1-yl Unknown (potential research intermediate)
2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one C₉H₄ClF₃O₂ 236.58 2,5-dichlorophenyl Building block for synthesis
1-(3-Cyclopropyl-5-hydroxy-1-methyl-1H-pyrazol-4-yl)-2-((2-nitropyridin-3-yl)oxy)ethan-1-one C₁₄H₁₂N₃O₅ 290.27 Nitropyridinyloxy, hydroxypyrazolyl Herbicidal activity
Prasugrel intermediate (5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one) Fluorophenyl, tetrahydrothienopyridinone Antiplatelet drug component
2-cyclopropyl-1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)ethan-1-one C₁₆H₂₄N₄O₂ 304.39 Piperidinyl, dimethylaminopyrazinyloxy Research chemical (Enamine Ltd)

Structural and Pharmacokinetic Insights

  • Azetidine vs. Smaller rings may reduce metabolic degradation but limit conformational flexibility .
  • However, this could reduce membrane permeability .
  • Electron-Withdrawing Substituents : The nitropyridinyloxy group in ’s herbicidal compound introduces electron-deficient regions, possibly enhancing reactivity toward biological targets. In contrast, the fluorophenyl group in ’s prasugrel intermediate acts as a bioisostere, improving metabolic stability .

Functional and Application-Based Differences

  • Agrochemical vs. Pharmaceutical Use: ’s compound exhibits herbicidal activity, likely due to its pyrazolyl and nitropyridinyloxy groups interfering with plant enzymatic processes. In contrast, prasugrel-related compounds () target human platelet aggregation, leveraging the thienopyridinone scaffold’s affinity for P2Y12 receptors .
  • Lipophilicity Trends : The dichlorophenyl derivative () has a high molecular weight (236.58) and likely elevated logP, suggesting utility in central nervous system applications. The target compound’s lower molecular weight (153.18) may favor oral bioavailability .

Limitations and Discrepancies

  • Pharmacokinetic data (e.g., IC₅₀, logP) for the target compound are absent, limiting direct efficacy comparisons.

Preparation Methods

Synthesis of 1-(3-Hydroxyazetidin-1-yl)ethan-1-one as a Key Intermediate

This intermediate is crucial for subsequent cyclopropyl substitution.

  • Method: Acetylation of azetidin-3-ol with acetyl chloride in the presence of triethylamine.
  • Conditions: The reaction is conducted in tetrahydrofuran at low temperatures (-78°C to 30°C) over several hours.
  • Yield: Approximately 14% to 82% depending on scale and purification methods.
  • Procedure Details: Azetidin-3-ol (3.0 g, 27.40 mmol) is dissolved in tetrahydrofuran with triethylamine (8.33 g, 82.48 mmol). Acetyl chloride (2.15 g, 27.39 mmol) is added dropwise at -78°C, then stirred for 3 hours at 20–30°C. The product is purified by silica gel chromatography to afford the yellow oil or white solid form of 1-(3-hydroxyazetidin-1-yl)ethan-1-one.
Parameter Details
Starting Material Azetidin-3-ol
Reagents Acetyl chloride, triethylamine
Solvent Tetrahydrofuran
Temperature -78°C to 30°C
Reaction Time 3 hours
Yield 14% - 82%
Purification Silica gel chromatography
Product Form Yellow oil or white solid

Protection of the Hydroxy Group on Azetidine

Protection strategies are employed to prevent side reactions during further functionalization.

  • Example: Reaction with 3,4-dihydro-2H-pyran in methylene chloride with p-toluenesulfonic acid catalyst to form tetrahydropyranyl (THP) protected azetidinyl ethanone.
  • Conditions: Room temperature, overnight stirring.
  • Outcome: Formation of 1-[3-(tetrahydro-2H-pyran-2-yloxy)-1-azetidinyl]-1-ethanone as a yellow oil with characteristic IR and NMR spectra.
Parameter Details
Starting Material 1-(3-Hydroxyazetidin-1-yl)ethan-1-one
Reagents 3,4-Dihydro-2H-pyran, p-toluenesulfonic acid
Solvent Methylene chloride
Temperature Room temperature
Reaction Time Overnight
Product Form Yellow oil

Functionalization via Mesylation and Nucleophilic Substitution

  • Step: Conversion of the hydroxy group to a good leaving group (methanesulfonate) followed by nucleophilic substitution.
  • Example: 1-(4-cyano-5-methylpyridin-2-yl)azetidin-3-yl methanesulfonate prepared by reacting the hydroxyazetidine derivative with methanesulfonyl chloride and triethylamine at 0°C.
  • Subsequent Reaction: Coupling with nucleophiles such as potassium phosphate salts or other heterocyclic amines in DMF at elevated temperatures (90°C) to yield substituted azetidinyl ethanones.
Parameter Details
Starting Material 2-(3-Hydroxyazetidin-1-yl)-5-methylisonicotinonitrile
Reagents Methanesulfonyl chloride, triethylamine
Solvent Dichloromethane
Temperature 0°C
Reaction Time Short, followed by coupling overnight at 90°C
Product Azetidin-3-yl methanesulfonate derivative

Introduction of the Cyclopropyl Group

While direct detailed procedures for the cyclopropyl substitution on 1-(3-hydroxyazetidin-1-yl)ethan-1-one are less explicitly documented, the following approaches are inferred from related synthetic schemes:

  • Use of cyclopropyl-containing acylating agents or alkylating agents in the presence of bases under inert atmosphere.
  • Coupling of azetidinyl ethanone intermediates with cyclopropyl-substituted heterocycles or organometallic reagents.

Research Findings and Analytical Data

  • Yields: Vary depending on scale and purification, with acetylation steps yielding from 14% to over 80%.
  • Spectroscopic Characterization: IR and NMR data confirm the presence of characteristic functional groups:
    • IR bands near 1650 cm⁻¹ indicating carbonyl stretches.
    • NMR signals consistent with azetidine ring protons and acetyl methyl groups.
  • Purification Techniques: Silica gel chromatography and recrystallization are standard for isolating pure compounds.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents & Conditions Yield (%) Product Description
1 Acetylation Azetidin-3-ol Acetyl chloride, triethylamine, THF, -78 to 30°C, 3 h 14 - 82 1-(3-Hydroxyazetidin-1-yl)ethan-1-one
2 Hydroxy Protection 1-(3-Hydroxyazetidin-1-yl)ethan-1-one 3,4-Dihydro-2H-pyran, p-toluenesulfonic acid, CH2Cl2, RT, overnight Not specified THP-protected azetidinyl ethanone
3 Mesylation & Substitution Hydroxyazetidine derivative Methanesulfonyl chloride, triethylamine, DCM, 0°C; then coupling in DMF, 90°C 30-35 approx Azetidin-3-yl methanesulfonate derivative
4 Cyclopropyl Introduction Azetidinyl ethanone intermediate Cyclopropyl acylating/alkylating agents, base, inert atmosphere Not explicitly detailed This compound

The preparation of this compound involves a multi-step synthetic route starting from azetidin-3-ol through acetylation, protection, mesylation, and nucleophilic substitution steps. The key intermediate, 1-(3-hydroxyazetidin-1-yl)ethan-1-one, is efficiently prepared by acetylation under controlled low-temperature conditions. Protection of the hydroxy group and subsequent functionalization enable the introduction of the cyclopropyl group, although detailed methods for this final step are less explicitly documented and may require further optimization based on the specific synthetic context.

This synthesis is supported by robust experimental data, including yields, reaction conditions, and spectral characterization, ensuring reproducibility and reliability for research and development purposes.

Q & A

Q. What are the most efficient synthetic routes for 2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one?

The compound is typically synthesized via nucleophilic substitution reactions. A validated method involves reacting 2-chloro-1-(1-chlorocyclopropyl)ethanone with azetidine derivatives under optimized conditions. Key parameters include using phase transfer catalysts (e.g., tetrabutylammonium bromide) and maintaining a 1:1.2 molar ratio of starting reagents. Recrystallization in ethanol yields the product at 93% purity .

Reaction ParameterOptimal Condition
Temperature80°C
CatalystTetrabutylammonium bromide
Molar Ratio (Substrate:Az)1:1.2
Final Yield93%

Q. What techniques are recommended for structural characterization of this compound?

Use a combination of 1H/13C NMR to confirm proton and carbon environments, FT-IR for functional group analysis (e.g., carbonyl stretch at ~1700 cm⁻¹), and X-ray crystallography for absolute stereochemical confirmation. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 7.657 Å, b = 15.799 Å, and c = 17.425 Å have been reported for related cyclopropyl hybrids .

Q. How is cytotoxicity evaluated for this compound in preclinical studies?

Cytotoxicity is assessed via MTT assays using cancer cell lines (e.g., HeLa or MCF-7). DNA-binding affinity is quantified through fluorescence titration or gel electrophoresis, with IC₅₀ values typically ranging from 10–50 µM for active derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the cyclopropane ring?

Cyclopropane formation often employs Simmons-Smith reactions or [2+1] cycloadditions . Optimize by varying zinc-copper couple ratios (1:1 to 1:3) and reaction time (6–24 hrs). Monitor progress via GC-MS to minimize byproducts like unreacted alkenes. Phase transfer catalysts improve yield by 15–20% in biphasic systems .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in molecular conformation (e.g., keto-enol tautomerism) require DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental spectra. For crystallographic ambiguities, refine data using SHELXL with R-factor thresholds < 0.05 .

Q. How to design structure-activity relationship (SAR) studies for pharmacological activity?

  • Functional Group Modifications : Replace the 3-hydroxyazetidine moiety with pyrrolidine or piperidine to assess steric effects.
  • Docking Studies : Use AutoDock Vina to predict binding affinity toward targets like DNA topoisomerase II (PDB: 1ZXM).
  • In Vivo Validation : Test derivatives in rodent models for bioavailability and toxicity .

Q. How to address discrepancies in biological activity data across studies?

  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration).
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC (>95%).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.